molecular formula C25H24N2O3 B12584118 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B12584118
M. Wt: 400.5 g/mol
InChI Key: LUERFAHHABROHI-UHFFFAOYSA-N
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Description

This compound features a benzoxazole core substituted with methyl groups at positions 5 and 7, linked via a phenyl ring to an acetamide group. The acetamide is further connected to a 3,4-dimethylphenoxy moiety. Benzoxazole derivatives are recognized for their bioactivity in medicinal chemistry, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-15-10-18(4)24-22(11-15)27-25(30-24)19-6-5-7-20(13-19)26-23(28)14-29-21-9-8-16(2)17(3)12-21/h5-13H,14H2,1-4H3,(H,26,28)

InChI Key

LUERFAHHABROHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the phenyl and phenoxyacetamide groups. Common reagents used in these reactions include dimethylbenzoxazole, phenylamine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the desired temperature, pressure, and pH levels. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in modifying the phenyl or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the aromatic rings.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzoxazole Derivatives

Key Analogs:
Compound ID/Name Benzoxazole Substituents Phenoxy Substituents Molecular Formula Molecular Weight Source
Target Compound 5,7-dimethyl 3,4-dimethyl C26H25N2O3 ~413.5* -
8290-03215 () 6-methyl 2,4-dimethyl C24H22N2O3 386.45
AC1LSVYJ () 5-ethyl 3,5-dimethyl C25H25N2O3 ~409.5*
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazol core (non-benzoxazole) 3,4-dichloro C19H17Cl2N3O2 406.26

*Estimated based on structural similarity.

Key Observations:
  • Benzoxazole Substitution: The target compound’s 5,7-dimethyl substitution contrasts with 8290-03215 (6-methyl) and AC1LSVYJ (5-ethyl). Ethyl groups (AC1LSVYJ) may increase steric bulk and lipophilicity compared to methyl .
  • Phenoxy Substituents: The target compound’s 3,4-dimethylphenoxy differs from 8290-03215 (2,4-dimethyl) and AC1LSVYJ (3,5-dimethyl). 3,4-Substitution may favor planar molecular conformations, influencing crystallinity and solubility .

Physicochemical and Structural Properties

Crystallinity and Hydrogen Bonding

  • The dichlorophenyl analog () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such variability suggests conformational flexibility, which may impact packing efficiency and solubility .

Molecular Weight and Lipophilicity

  • The target compound (MW ~413.5) is heavier than 8290-03215 (386.45) but lighter than dichlorophenyl analogs (406.26). Higher molecular weight may correlate with increased bioactivity in some contexts .
  • Methyl groups enhance lipophilicity (logP), favoring passive diffusion across biological membranes compared to polar chlorine substituents .

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties.

The compound has a molecular formula of C24H25N3O3C_{24}H_{25}N_3O_3 and a molecular weight of approximately 413.433 g/mol. Its structure includes a benzoxazole moiety, which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. A study focused on related compounds found that some exhibited selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/mL)Activity
Compound A50Active against B. subtilis
Compound B25Active against C. albicans
Compound C100No significant activity

Anticancer Activity

Benzoxazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The compound may share similar properties, as studies on related compounds indicate significant activity against breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .

Case Study: Cytotoxicity Testing

In a study examining the cytotoxicity of benzoxazole derivatives:

  • Cell Lines Tested : MCF-7, A549, HepG2.
  • Results : Compound D showed an IC50 value of 30 µM against MCF-7 cells, indicating potential as an anticancer agent.

Neuroprotective Effects

Recent studies suggest that compounds with a benzoxazole structure may offer neuroprotective benefits. For instance, research on related acetamide derivatives demonstrated their ability to mitigate ethanol-induced neurodegeneration by reducing oxidative stress and inflammation markers such as TNF-α and COX-2 .

The neuroprotective effects are thought to be mediated through:

  • Antioxidant Activity : Reducing oxidative stress markers.
  • Anti-inflammatory Pathways : Inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents on the phenyl ring significantly influence their antimicrobial and anticancer properties. For example, electron-donating groups enhance activity against specific bacterial strains .

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